Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide
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Overview
Description
Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide is a chemical compound known for its significant applications in various fields, including agriculture and pharmaceuticals. This compound is structurally characterized by the presence of a carboxy group, a methyl group, a phosphonomethyl group, and an N-oxide functional group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide typically involves the oxidation of N-phosphonomethyl iminodiacetic acid with hydrogen peroxide. This reaction is carried out in a two-phase system (aqueous phase and organic phase) in the presence of a catalyst such as [(Octn)3NMe]3{PO4[WO(O2)2]4}. The reaction conditions include a temperature range of 313–343 K and the reaction orders with respect to the reagents and the catalyst are found to be first order .
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of tertiary amines with aqueous hydrogen peroxide in the presence of polyoxometallates or tungsten peroxo-polyoxo complexes. These methods are environmentally friendly and provide high yields of the desired N-oxide product .
Chemical Reactions Analysis
Types of Reactions: Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the N-oxide form of the compound .
Scientific Research Applications
Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical agent.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide involves its interaction with specific molecular targets and pathways. For instance, in the context of herbicides, it acts as an inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the biosynthesis of aromatic amino acids in plants . This inhibition leads to the disruption of essential metabolic processes, ultimately resulting in the death of the plant.
Comparison with Similar Compounds
N-phosphonomethyl glycine (Glyphosate): This compound is structurally similar and is widely used as a herbicide.
N-phosphonomethyl iminodiacetic acid: Another related compound used in the synthesis of glyphosate.
Uniqueness: Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
53792-64-6 |
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Molecular Formula |
C4H10NO6P |
Molecular Weight |
199.10 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-2-oxo-N-(phosphonomethyl)ethanamine oxide |
InChI |
InChI=1S/C4H10NO6P/c1-5(8,2-4(6)7)3-12(9,10)11/h2-3H2,1H3,(H,6,7)(H2,9,10,11) |
InChI Key |
MMIUIOAHJPHSOS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
Origin of Product |
United States |
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